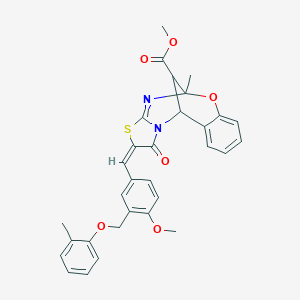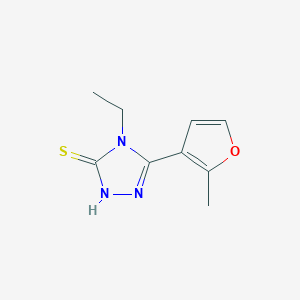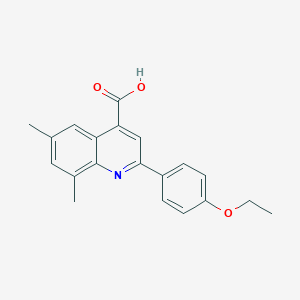
methyl 2-(4-pyridinyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(4-pyridinyl)-4-quinolinecarboxylate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a pyridine ring attached at the 4-position and a methyl ester group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with appropriate quinoline derivatives. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions for several hours. The reaction mixture is then concentrated under vacuum, and the product is recrystallized from ethanol to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: Quinoline derivatives, including methyl 2-(pyridin-4-yl)quinoline-4-carboxylate, have shown promise in various biological applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require quinoline-based structures. Its chemical properties make it suitable for applications in material science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but without the pyridine and ester groups.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Pyridine-4-carboxylic acid: A simpler compound with a carboxyl group attached to the pyridine ring.
Uniqueness: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28g/mol |
Nom IUPAC |
methyl 2-pyridin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)13-10-15(11-6-8-17-9-7-11)18-14-5-3-2-4-12(13)14/h2-10H,1H3 |
Clé InChI |
NWJHBSSIGGASOM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
SMILES canonique |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455466.png)
![4-(7-[4-(dimethylamino)benzylidene]-2-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl)-N,N-dimethylaniline](/img/structure/B455468.png)
![N-cyclohexyl-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455470.png)
![5-Benzyl-2-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}amino)-3-thiophenecarboxamide](/img/structure/B455473.png)
![ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455474.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B455477.png)
![5-(4-CHLOROPHENYL)-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455478.png)
![3-[(2-bromophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455483.png)

![2-{[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455485.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455487.png)
![2-(3-(4-chlorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455488.png)
